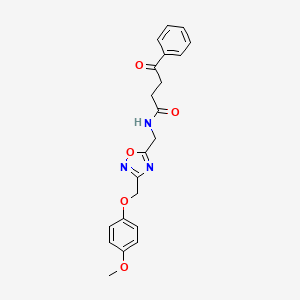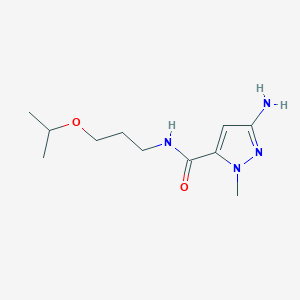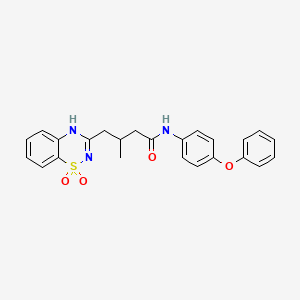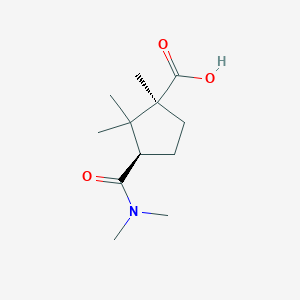
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The oxadiazole ring is a heterocyclic ring, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxy group, for example, could increase the compound’s solubility in organic solvents .Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) investigated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds with structural similarities to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide. These compounds were evaluated for their inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The research aimed to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, revealing significant insights into their pharmacological applications (Faheem, 2018).
Lipoxygenase Inhibitors
Aziz‐ur‐Rehman et al. (2016) synthesized a series of compounds related to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide, focusing on their potential as lipoxygenase inhibitors. The structural elucidation and screening against the lipoxygenase enzyme indicated moderately good activities, highlighting their significance in biological activities and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Anticancer Agents
Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance. These compounds, including structures similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide, were evaluated for their antimicrobial activity and antiproliferative activity against human tumor cell lines. Among these, a compound with the 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety exhibited significant inhibitory activity, demonstrating the potential of such derivatives as chemotherapeutic agents (Kaya et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-7-9-17(10-8-16)28-14-19-23-21(29-24-19)13-22-20(26)12-11-18(25)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCMMJBMTHEZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)



![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
